Theophylline-d6

Übersicht

Beschreibung

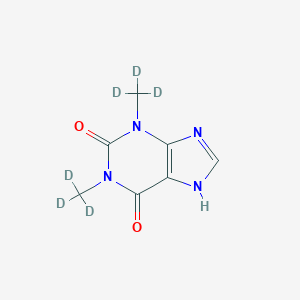

Theophyllin-d6, auch bekannt als 1,3-Dimethylxanthin-d6, ist ein deuteriummarkiertes Derivat von Theophyllin. Theophyllin selbst ist ein Methylxanthin-Medikament, das häufig zur Behandlung von Atemwegserkrankungen wie Asthma und chronisch obstruktiver Lungenerkrankung (COPD) eingesetzt wird. Die Deuteriummarkierung in Theophyllin-d6 macht es besonders nützlich in der wissenschaftlichen Forschung, insbesondere in Studien, die Pharmakokinetik und Metabolismusprofiling betreffen .

2. Präparationsmethoden

Synthetische Wege und Reaktionsbedingungen: Theophyllin-d6 wird durch Einführung von Deuteriumatomen in Theophyllin synthetisiert. Dies kann durch verschiedene Methoden erreicht werden, darunter katalytische Austauschreaktionen, bei denen Theophyllin in Gegenwart eines Katalysators Deuteriumgas ausgesetzt wird. Eine andere Methode beinhaltet die Verwendung von deuterierten Reagenzien bei der Synthese von Theophyllin aus seinen Vorläufern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Theophyllin-d6 umfasst typischerweise großtechnische katalytische Austauschreaktionen. Der Prozess wird sorgfältig gesteuert, um eine hohe Reinheit und Ausbeute der deuteriummarkierten Verbindung zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorart, werden optimiert, um die Einlagerung von Deuteriumatomen zu maximieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Theophylline-d6 is synthesized by introducing deuterium atoms into theophylline. This can be achieved through various methods, including catalytic exchange reactions where theophylline is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of theophylline from its precursors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic exchange reactions. The process is carefully controlled to ensure high purity and yield of the deuterium-labeled compound. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the incorporation of deuterium atoms .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Theophyllin-d6 unterliegt verschiedenen chemischen Reaktionen, die denen seines nicht-deuterierten Gegenstücks ähneln. Dazu gehören:

Oxidation: Theophyllin-d6 kann oxidiert werden, um 1,3-Dimethylurilsäure zu bilden.

Reduktion: Reduktionsreaktionen können Theophyllin-d6 in seine entsprechenden reduzierten Formen umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: 1,3-Dimethylurilsäure

Reduktion: Reduzierte Formen von Theophyllin-d6

Substitution: Halogenierte oder andere substituierte Derivate von Theophyllin-d6.

Wissenschaftliche Forschungsanwendungen

Theophyllin-d6 wird in der wissenschaftlichen Forschung aufgrund seiner Deuteriummarkierung häufig verwendet, die eine präzise Verfolgung und Analyse in verschiedenen Studien ermöglicht. Einige seiner Anwendungen umfassen:

Pharmakokinetik: Wird verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Theophyllin im Körper zu untersuchen.

Metabolismusprofiling: Hilft bei der Identifizierung und Quantifizierung von Metaboliten von Theophyllin.

Arzneimittelentwicklung: Wird bei der Entwicklung und Prüfung neuer Medikamente eingesetzt, insbesondere beim Verständnis von Arzneimittelwechselwirkungen und Stoffwechselwegen.

Biologische Studien: Wird in Studien zu Enzymkinetik und Rezeptorbindung eingesetzt.

Industrielle Anwendungen: Wird bei der Herstellung von deuteriummarkierten Verbindungen für verschiedene industrielle Anwendungen verwendet

5. Wirkmechanismus

Theophyllin-d6 übt seine Wirkungen durch mehrere Mechanismen aus:

Phosphodiesterase-Hemmung: Hemmt Phosphodiesterase-Enzyme, was zu einem Anstieg des cyclic adenosine monophosphate (cAMP)-Spiegels führt, was zu Bronchodilatation führt.

Adenosinrezeptorblockade: Blockiert Adenosinrezeptoren, verhindert Bronchokonstriktion und fördert die Entspannung der glatten Muskulatur.

Histondeacetylaseaktivierung: Aktiviert Histondeacetylase, die entzündungshemmende Wirkungen hat

Wirkmechanismus

Theophylline-d6 is similar to other methylxanthine compounds such as caffeine and theobromine. its deuterium labeling makes it unique for research purposes. Here are some comparisons:

Caffeine: Both caffeine and theophylline are methylxanthines, but caffeine has a more pronounced central nervous system stimulant effect.

Theobromine: Theobromine is another methylxanthine with milder stimulant effects compared to theophylline.

Uniqueness: this compound’s deuterium labeling allows for more accurate tracking in metabolic studies, making it a valuable tool in pharmacokinetics and drug development .

Vergleich Mit ähnlichen Verbindungen

Theophyllin-d6 ähnelt anderen Methylxanthin-Verbindungen wie Koffein und Theobromin. Die Deuteriummarkierung macht es jedoch für Forschungszwecke einzigartig. Hier sind einige Vergleiche:

Koffein: Sowohl Koffein als auch Theophyllin sind Methylxanthine, aber Koffein hat eine ausgeprägtere stimulierende Wirkung auf das zentrale Nervensystem.

Theobromin: Theobromin ist ein weiteres Methylxanthin mit milderen stimulierenden Wirkungen im Vergleich zu Theophyllin.

Einzigartigkeit: Die Deuteriummarkierung von Theophyllin-d6 ermöglicht eine genauere Verfolgung in Stoffwechselstudien, was es zu einem wertvollen Werkzeug in der Pharmakokinetik und Arzneimittelentwicklung macht .

Ähnliche Verbindungen:

- Koffein

- Theobromin

- 1,3-Dimethylurilsäure

- 3-Methylxanthin

Eigenschaften

IUPAC Name |

1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583081 | |

| Record name | 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117490-39-8 | |

| Record name | 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is theophylline-d6 used in this study instead of directly measuring theophylline levels?

A1: this compound is a deuterated form of theophylline, meaning it has a similar structure but with some hydrogen atoms replaced by deuterium (heavy hydrogen). This makes it chemically similar to theophylline but distinguishable by mass spectrometry. In this study [], this compound serves as an internal standard. It is added in a known concentration to the urine samples before analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

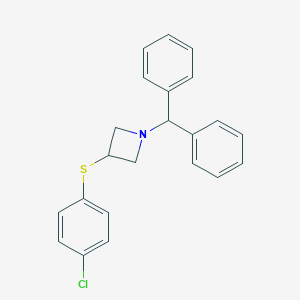

![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)